5-(Methylaminomethyl)-2-thiouridine
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Overview
Description
5-(Methylaminomethyl)-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA, which is essential for protein synthesis in cells. This compound is particularly interesting due to its unique structure, which includes a thiouridine moiety and a methylaminomethyl group. These modifications can influence the stability and function of tRNA, making it a subject of interest in biochemical and molecular biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylaminomethyl)-2-thiouridine typically involves multiple steps, starting with the preparation of the thiouridine core. One common method involves the thiolation of uridine using phosphorus pentasulfide (P4S10) or Lawesson’s reagent to introduce the sulfur atom at the 2-position. The methylaminomethyl group can be introduced through a nucleophilic substitution reaction using methylamine and formaldehyde under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylaminomethyl)-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiouridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, converting it back to uridine.
Substitution: The methylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Uridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(Methylaminomethyl)-2-thiouridine is used as a model compound to study the effects of nucleoside modifications on the stability and function of nucleic acids. It is also used in the synthesis of modified oligonucleotides for research purposes.
Biology: In biological research, this compound is studied for its role in tRNA function and protein synthesis. It is also used to investigate the mechanisms of tRNA modification and its impact on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Modified nucleosides like this one are being investigated for their ability to modulate gene expression and as potential antiviral or anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of nucleic acid-based technologies, such as antisense oligonucleotides and RNA interference (RNAi) therapeutics.
Mechanism of Action
The mechanism of action of 5-(Methylaminomethyl)-2-thiouridine involves its incorporation into tRNA, where it plays a role in maintaining the proper structure and function of the tRNA molecule. The methylaminomethyl group can enhance the stability of the tRNA and improve its ability to interact with the ribosome during protein synthesis. The sulfur atom in the thiouridine moiety can also participate in hydrogen bonding and other interactions that are crucial for tRNA function .
Comparison with Similar Compounds
5-Methyluridine: Lacks the sulfur atom and the methylaminomethyl group.
2-Thiouridine: Contains the sulfur atom but lacks the methylaminomethyl group.
5-(Carboxymethylaminomethyl)-2-thiouridine: Similar structure but with a carboxymethyl group instead of a methylaminomethyl group.
Uniqueness: 5-(Methylaminomethyl)-2-thiouridine is unique due to the presence of both the thiouridine moiety and the methylaminomethyl group. This combination of modifications can significantly influence the stability and function of tRNA, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKEKIORVUWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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